molecular formula C18H23N3O4 B2558642 N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 941934-94-7

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2558642
CAS No.: 941934-94-7
M. Wt: 345.399
InChI Key: ZGRADQZWGROABU-UHFFFAOYSA-N
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Description

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a high-purity chemical reagent designed for professional research applications. This ethanediamide derivative features a complex molecular architecture that incorporates a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl moiety linked to a (oxolan-2-yl)methyl group. The presence of both pyrrolidinone and tetrahydrofuran (oxolane) rings within a single molecule suggests potential for interesting pharmacological properties, making it a valuable compound for medicinal chemistry and drug discovery research. Its structure indicates potential application in the synthesis and development of novel small molecule inhibitors, particularly in areas such as kinase or protease research. This product is intended for use by qualified laboratory personnel only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12-6-7-13(10-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRADQZWGROABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCCO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Incorporation of the Oxolan-2-yl Moiety: This step involves the reaction of oxolan-2-yl derivatives with the intermediate compounds formed in the previous steps.

    Final Assembly: The final step involves the coupling of the ethanediamide backbone with the previously synthesized intermediates under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidone derivatives.

    Reduction: Reduction reactions can be employed to modify the phenyl group or the oxolan-2-yl moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidone derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its unique structural features allow it to interact with specific molecular targets, including enzymes and receptors, which may lead to various therapeutic effects such as:

  • Anti-inflammatory properties : The compound may inhibit pathways associated with inflammation.
  • Analgesic effects : Potential use in pain management through modulation of pain signaling pathways.

Research indicates that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further drug development studies.

Biological Research

In the realm of biological research, N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is utilized for:

  • Enzyme inhibition studies : Understanding how the compound interacts with specific enzymes can provide insights into its mechanism of action.
  • Receptor binding assays : Evaluating the binding affinity of the compound to various receptors can reveal its potential therapeutic applications.

These studies are crucial for elucidating the biological pathways influenced by the compound and assessing its viability as a drug candidate.

Industrial Applications

The stability and reactivity of this compound make it suitable for various industrial processes, including:

  • Synthesis of advanced materials : The compound can serve as a building block in the development of new materials with specific properties.
  • Catalyst development : Its unique structure may enable catalytic processes in organic synthesis.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research typically involves evaluating the compound's efficacy in preclinical models for various diseases. These studies aim to establish safety profiles, pharmacokinetics, and therapeutic indices critical for advancing to clinical trials.

Mechanism of Action

The mechanism of action of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidinone Moieties

a. N-(3-(4-chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide ()
  • Structure : Contains a 2-oxopyrrolidin-3-yl group substituted with a chlorophenyl and cyclohexyl group.
  • Key Differences :
    • The target compound has a methyl-substituted phenyl ring, whereas this analogue features a chlorophenyl group, which may increase lipophilicity and alter electronic properties.
    • The absence of an oxolane group in this analogue reduces solubility compared to the target compound.
  • Synthesis : Prepared via a multicomponent reaction involving sodium hydride and propargyl bromide, yielding a yellow solid with a melting point of 129–131°C .
b. Imatinib Mesylate ()
  • Structure: A benzamide derivative with a piperazinylmethyl group and pyrimidinylamino substituents.
  • Key Differences: Imatinib’s piperazine group enhances solubility (freely soluble in methanol), while the target compound’s oxolane group may offer similar advantages . The molecular weight of imatinib (589.7 g/mol) is higher than the estimated weight of the target compound (~400–450 g/mol), affecting pharmacokinetics .

Compounds with Amide Linkages and Heterocycles

a. 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structure: Combines pyrazolopyrimidine and chromenone groups with a sulfonamide linkage.
  • Key Differences :
    • The sulfonamide group introduces polarity, whereas the target compound’s ethanediamide backbone may favor hydrogen-bonding interactions.
    • Melting point (175–178°C) is higher than typical amide-based compounds, suggesting strong crystallinity due to aromatic stacking .
b. 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
  • Structure: Features isoindolinone and sulfamoyl groups.
  • Key Differences: The sulfamoyl group enhances acidity (pKa ~6–7), whereas the target compound’s pyrrolidinone is neutral under physiological conditions. Molecular weight (493.53 g/mol) is comparable, but solubility differences arise from the oxolane vs. sulfamoyl groups .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Features Key Functional Groups
Target Compound ~400–450* Not reported Moderate (oxolane enhances) Ethanediamide, pyrrolidinone
N-(3-(4-chlorophenyl)-...acetamide 388.19 129–131 Low (chlorophenyl reduces) 2-oxopyrrolidin-3-yl, acetamide
Imatinib Mesylate 589.7 145–147 High (soluble in methanol) Benzamide, piperazine
4-methyl-N-(4-sulfamoylphenyl)pentanamide 493.53 Not reported Moderate (sulfamoyl increases) Isoindolinone, sulfamoyl

*Estimated based on structural similarity.

Biological Activity

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has implications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it can be represented with the following molecular formula:

PropertyValue
Molecular Weight344.43 g/mol
Molecular FormulaC18H20N4O3
LogP3.7951
Polar Surface Area57.404 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The compound features a pyrrolidinone ring and an oxalamide structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of various biological pathways, which may result in therapeutic effects such as anti-inflammatory or analgesic properties.

Biological Activity Studies

Research has shown that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Effects : Studies indicate that derivatives of this compound have potential anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Analgesic Properties : The compound may also exhibit analgesic effects, providing pain relief through its action on pain pathways.
  • Anticancer Activity : Preliminary data suggests that similar compounds have shown promise in inhibiting cancer cell proliferation, indicating potential use in oncology.

Case Studies

A study published in Medicinal Chemistry explored the synthesis and biological evaluation of similar oxalamide derivatives. The findings suggested that modifications to the oxalamide structure significantly influenced the biological activity, highlighting the importance of structural diversity in drug design .

Another research article focused on the pharmacological evaluation of benzamide derivatives, revealing that certain structural features are crucial for enhancing their therapeutic efficacy against various diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can be made:

Compound NameBiological ActivityReference
N-(4-methylphenyl)-4-(thiophen-3-yl)benzamideAnti-inflammatory
N-[4-methylpyridine]-N'-[(oxalan)]ethanediamideAnticancer
N-[4-methylbenzamide]-N'-(pyrrolidine)ethanediamideAnalgesic

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